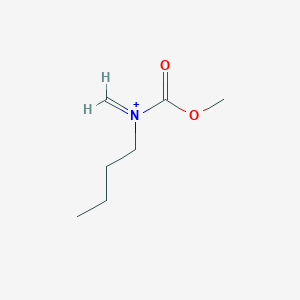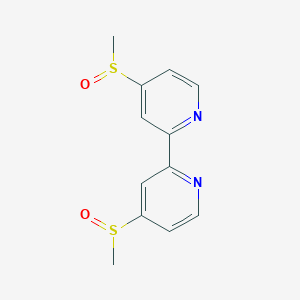
4,4'-Di(methanesulfinyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Di(methanesulfinyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two pyridine rings connected by a bipyridine linkage, with methanesulfinyl groups attached at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Di(methanesulfinyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl groups can be oxidized to methanesulfonyl groups using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form 4,4’-dimethyl-2,2’-bipyridine using reducing agents like lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: 4,4’-Di(methanesulfonyl)-2,2’-bipyridine.
Reduction: 4,4’-Dimethyl-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Di(methanesulfinyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its ability to bind to specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Di(methanesulfinyl)-2,2’-bipyridine involves its ability to interact with various molecular targets through coordination bonds, hydrogen bonds, and van der Waals interactions. The methanesulfinyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The bipyridine core provides a rigid framework that can facilitate binding to metal ions and other targets.
Vergleich Mit ähnlichen Verbindungen
4,4’-Dimethyl-2,2’-bipyridine: Lacks the methanesulfinyl groups, resulting in different reactivity and applications.
4,4’-Di(methanesulfonyl)-2,2’-bipyridine: Contains methanesulfonyl groups instead of methanesulfinyl groups, leading to different chemical properties.
2,2’-Bipyridine: The parent compound without any substituents, used widely in coordination chemistry.
Uniqueness: 4,4’-Di(methanesulfinyl)-2,2’-bipyridine is unique due to the presence of methanesulfinyl groups, which impart distinct redox properties and reactivity. This makes it a valuable compound for applications requiring specific chemical interactions and stability.
Eigenschaften
CAS-Nummer |
377740-32-4 |
|---|---|
Molekularformel |
C12H12N2O2S2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-methylsulfinyl-2-(4-methylsulfinylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2S2/c1-17(15)9-3-5-13-11(7-9)12-8-10(18(2)16)4-6-14-12/h3-8H,1-2H3 |
InChI-Schlüssel |
XELASZNOHTVZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


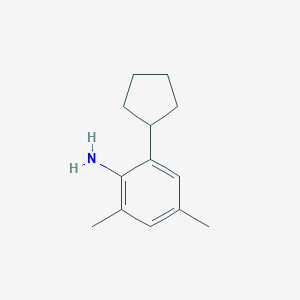
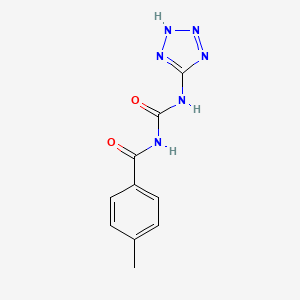
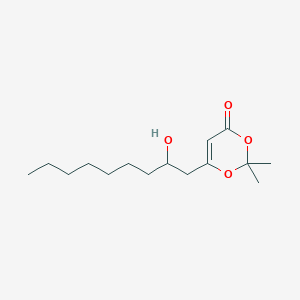
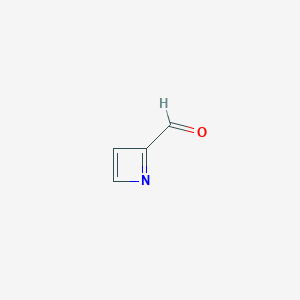
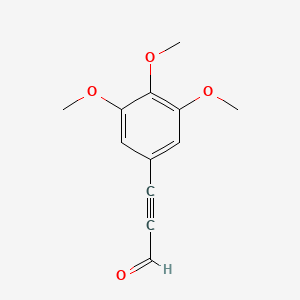
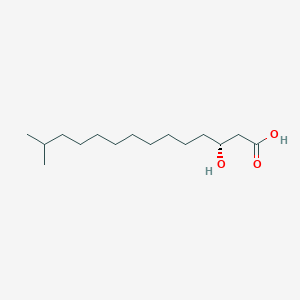
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
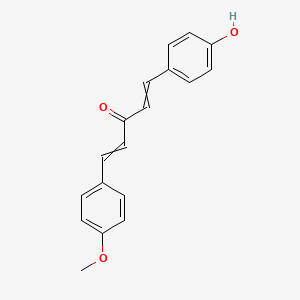
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
